8-Fluoro-6-nitroquinoline is a fluorinated derivative of quinoline, characterized by the presence of a fluorine atom at the 8-position and a nitro group at the 6-position of the quinoline ring. Its molecular formula is , with a molecular weight of approximately 206.17 g/mol. This compound has garnered attention for its unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
8-Fluoro-6-nitroquinoline can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is commercially available from chemical suppliers and is used in scientific research.
This compound falls under the category of heterocyclic aromatic compounds, specifically within the class of quinolines. Quinolines are known for their diverse biological activities, including antibacterial, antimalarial, and anticancer properties.
The synthesis of 8-fluoro-6-nitroquinoline typically involves several methods:
The reaction conditions for these syntheses typically require careful control of temperature and concentration to ensure high yields and selectivity for the desired product. For instance, nitration reactions are often performed at low temperatures to prevent multiple substitutions.
The molecular structure of 8-fluoro-6-nitroquinoline can be described as follows:
The structure features a bicyclic system with nitrogen atoms integrated into the aromatic framework, enhancing its reactivity and biological interactions.
8-Fluoro-6-nitroquinoline participates in various chemical reactions due to its functional groups:
These reactions require specific conditions such as pH control, temperature regulation, and choice of solvents to optimize yield and selectivity for desired products.
The mechanism of action for 8-fluoro-6-nitroquinoline involves several pathways:
The compound's stability and reactivity make it suitable for various applications in medicinal chemistry, particularly in drug development.
8-Fluoro-6-nitroquinoline has several scientific uses:
Quinoline-based antibiotics originated with nalidixic acid (discovered in 1962), which exhibited limited Gram-negative activity [3] [7]. Structural optimizations in the 1980s introduced fluoroquinolones, characterized by a C-6 fluorine atom that enhanced DNA gyrase/topoisomerase IV binding and broadened antibacterial coverage [7] [9]. Nitroquinolines emerged as a distinct subclass, where the nitro group (–NO₂) at C-5 or C-8 positions significantly altered electron distribution, improving penetration into bacterial cells and potentiating activity against resistant strains. Early examples like nitroxoline (8-hydroxy-5-nitroquinoline) demonstrated utility against urinary tract infections and metallo-β-lactamase-producing bacteria [6] [8]. The strategic fusion of fluoro and nitro substituents (e.g., at C-6 and C-8) marked a critical advancement, yielding compounds with enhanced target affinity and reduced susceptibility to efflux pumps [1] [5].
Table 1: Evolution of Key Quinolone Antibacterial Agents
Generation | Representative Compounds | Structural Features | Spectrum Limitations |
---|---|---|---|
First | Nalidixic acid | Unsubstituted quinoline core | Gram-negative only |
Second | Ciprofloxacin | C-6 fluorine, piperazinyl C-7 | Weak against Streptococcus pneumoniae |
Third | Levofloxacin | C-8 methoxy, levorotatory isomer | Variable MRSA coverage |
Nitroquinolines | Nitroxoline, 8-Fluoro-6-nitroquinoline | C-5/C-8 nitro, often with C-6/C-8 halogens | Broad-spectrum, including resistant strains |
8-Fluoro-6-nitroquinoline represents a strategic hybrid pharmacophore designed to overcome limitations of classical fluoroquinolones. Its structure integrates two key modifications:
Studies demonstrate exceptional activity against multidrug-resistant pathogens. For example, derivatives bearing aryl or heteroaryl groups at C-7 exhibit MIC values of 0.00007–0.015 μg/mL against Haemophilus influenzae and Staphylococcus aureus, surpassing ciprofloxacin by 35-fold [2] [5]. The nitro group also enables synergistic effects with β-lactams by inhibiting metallo-β-lactamases (MBLs) via zinc chelation, restoring susceptibility to carbapenems [8].
The rise of pan-resistant infections underpins the urgency for 8-Fluoro-6-nitroquinoline derivatives:
Table 2: Antibacterial Activity of 8-Fluoro-6-nitroquinoline Derivatives
Pathogen | Derivative Substituent | MIC Range (μg/mL) | Comparator (Ciprofloxacin MIC) |
---|---|---|---|
Methicillin-resistant S. aureus (MRSA) | Morpholine C-7 | 0.002–0.03 | 1–4 |
Vancomycin-resistant S. aureus (VRSA) | N-methylpiperazine C-7 | 0.001–0.015 | 2–8 |
Haemophilus influenzae | Trisubstituted aryl C-7 | 0.00007–0.015 | 0.03–0.06 |
Klebsiella pneumoniae (NDM-1 positive) | Pyrimidinyl piperazine C-7 | 0.25–1 | >128 |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8